molecular formula C14H21N3O2S B5326680 METHYL 2-[(4-ALLYL-5-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE

METHYL 2-[(4-ALLYL-5-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE

Cat. No.: B5326680
M. Wt: 295.40 g/mol
InChI Key: BXECMNVZJZIUAQ-UHFFFAOYSA-N
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Description

METHYL 2-[(4-ALLYL-5-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and antioxidant properties . The presence of the triazole ring in its structure makes it a valuable compound in various scientific research fields.

Mechanism of Action

Target of Action

The primary targets of “methyl [(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]acetate” are currently unknown. This compound is structurally related to other 1,2,4-triazole derivatives , which have been found to exhibit various biological activities.

Biochemical Pathways

Other 1,2,4-triazole derivatives have been found to affect various pathways, such as those involved in cell proliferation and apoptosis . .

Result of Action

Based on the activities of related compounds, it may have potential effects on cell proliferation, apoptosis, or other cellular processes . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(4-ALLYL-5-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE typically involves the reaction of 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(4-ALLYL-5-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

METHYL 2-[(4-ALLYL-5-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-[(5-cyclohexyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-3-9-17-13(11-7-5-4-6-8-11)15-16-14(17)20-10-12(18)19-2/h3,11H,1,4-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXECMNVZJZIUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(N1CC=C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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